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L-Cystine-34S2

Sulfur Metabolism Metabolic Tracing Stable Isotope Labeling

L-Cystine-34S2 (CAS 113512-08-6) replaces both sulfur atoms in the disulfide bridge with 34S, providing a distinct isotopic signature for mass spectrometry-based absolute quantification without altering biological activity. This traceability is essential for SULAQ proteomics, isotope dilution MS, and sulfur metabolome studies—enabling precise tracking of cysteine-dependent biosynthetic pathways and reactive sulfur species. With enrichment levels exceeding 96%, it serves as a metrologically sound internal standard for certified reference material production and clinical biomarker validation. Choose this compound when your workflow demands unambiguous sulfur tracing and reproducible quantification.

Molecular Formula C6H12N2O4S2
Molecular Weight 244.11 g/mol
Cat. No. B12420023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cystine-34S2
Molecular FormulaC6H12N2O4S2
Molecular Weight244.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SSCC(C(=O)O)N
InChIInChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i13+2,14+2
InChIKeyLEVWYRKDKASIDU-RWTAFAFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Cystine-34S2: 34S-Labeled Stable Isotope Amino Acid for Quantitative Sulfur Tracing


L-Cystine-34S2 (CAS 113512-08-6) is a stable isotope-labeled derivative of L-Cystine, wherein both sulfur atoms at the disulfide bridge are replaced with the heavier sulfur-34 (34S) isotope [1]. L-Cystine, the oxidized dimeric form of L-Cysteine, functions as an intracellular thiol and plays critical roles in redox homeostasis and protein disulfide bond formation . The compound retains the molecular formula C₆H₁₂N₂O₄³⁴S₂ and possesses a molecular weight of 244.11 g/mol [1].

Why Unlabeled L-Cystine Cannot Substitute for L-Cystine-34S2 in Quantitative Sulfur Metabolism Studies


Unlabeled L-Cystine is chemically indistinguishable from endogenous cystine pools in biological systems, rendering it impossible to differentiate between exogenous supplementation and endogenous production in metabolic flux analyses or to use as an internal standard for absolute quantification [1]. In contrast, L-Cystine-34S2 provides a distinct isotopic signature detectable by mass spectrometry, enabling precise tracking of sulfur metabolic pathways without altering the biological behavior of the compound . This unique traceability is essential for quantitative proteomics workflows such as SULAQ (Sulfur stable isotope labeling of amino acids for quantification) and for isotope dilution mass spectrometry [2].

Quantitative Differentiation Evidence for L-Cystine-34S2 Relative to Closest Analogs and Alternatives


Sulfur-Specific Metabolic Tracing vs. Carbon/Nitrogen-Labeled L-Cystine Analogs

L-Cystine-34S2 enables direct tracing of the sulfur atom in metabolic pathways, a capability not offered by L-Cystine-13C6,15N2 which only labels the carbon/nitrogen backbone. In a seminal study by DeMoll et al., Escherichia coli cells grown in L-[sulfane-34S]thiocystine demonstrated specific incorporation of the 34S label into thiamin, providing direct evidence that the sulfane sulfur of thiocystine is an effective source of the thiamin sulfur atom [1]. This sulfur-specific tracing is unattainable with 13C or 15N labels, which track carbon and nitrogen fluxes respectively. The study further quantified that unlabeled cystine blocks incorporation of 34S only to approximately the relative ratio of 32S to 34S, confirming the isotopic dilution principle [1].

Sulfur Metabolism Metabolic Tracing Stable Isotope Labeling Mass Spectrometry

SULAQ34 Quantitative Proteomics Mass Shift Advantage

In SULAQ (Sulfur stable isotope labeling of amino acids for quantification) workflows, L-Cystine-34S2 provides a well-defined mass shift of +4 Da per cystine molecule (two 34S atoms) relative to unlabeled L-Cystine [1]. This contrasts with traditional SILAC methods using 13C/15N labeling, where overlapping isotope envelopes can complicate quantification of sulfur-containing peptides [1]. The SULAQ methodology has been validated for quantitative proteome profiling across a broad range of organisms and is compatible with both gel-based and gel-free protein analysis workflows [1].

Quantitative Proteomics SULAQ SILAC Mass Spectrometry

Isotope Dilution Mass Spectrometry Internal Standard Performance

L-Cystine-34S2 serves as an effective precursor for generating species-specific 34S-enriched internal standards for isotope dilution analysis (IDA). Hermann et al. demonstrated that in vivo synthesis using 34S as the sulfur source in yeast fermentations produced cysteine-derived cysteic acid with a 34S enrichment of 96.3 ± 0.4% (n = 3) and methionine sulfone with 98.5 ± 0.4% (n = 3) [1]. This high enrichment level enables precise absolute quantification of sulfur-containing amino acids in proteins via ICP-MS. In clinical applications, stable isotope dilution analysis using labeled cystine internal standards has been established as a powerful method for accurate cystine quantification in granulocytes for cystinosis diagnosis and treatment monitoring [2].

Isotope Dilution Absolute Quantification ICP-MS Amino Acid Analysis

Enzymatic Synthesis of Reactive Sulfur Species Using 34S-Labeled Precursors

Ono et al. developed an enzymatic synthesis method using bacterial cysteine synthases (CysK and CysM) to produce 34S-labeled L-cysteine from O-acetyl-L-serine and 34S-labeled sodium sulfide [1]. This 34S-labeled L-cysteine serves as the precursor for L-Cystine-34S2 through oxidation. The study demonstrated that 34S-labeled N-acetyl-L-cysteine (NAC), derived from 34S-labeled L-cysteine, undergoes metabolic conversion to glutathione and glutathione persulfide in cultured mammalian cells (HeLa and J774.1) [1]. This enables tracking of reactive sulfur species (RSS) metabolism that cannot be achieved with unlabeled compounds.

Reactive Sulfur Species Redox Biology Cysteine Persulfide Enzymatic Synthesis

Distinct Spectroscopic Properties for NMR-Based Structural Studies

The 34S isotope in L-Cystine-34S2 produces measurable isotope-induced chemical shift differences relative to the 32S analog. The heavier 34S isotope typically produces slight upfield shifts in NMR spectra, enabling the study of isotope effects on chemical shift and providing a non-radioactive probe for sulfur-containing protein domains . This contrasts with unlabeled L-Cystine, which provides no such spectroscopic handle, and with deuterated analogs (e.g., DL-Cystine-d6), which label hydrogen positions rather than the sulfur center .

NMR Spectroscopy Isotope-Induced Chemical Shift Protein Structure Disulfide Bond Analysis

Quantitative Differentiation from Deuterated Cystine for In Vivo Metabolic Studies

L-Cystine-34S2 offers advantages over deuterated cystine analogs (e.g., DL-Cystine-d6) for in vivo metabolic tracing due to the minimal kinetic isotope effect of 34S compared to deuterium. Deuteration can significantly alter pharmacokinetic and metabolic profiles due to C-D bond strength differences relative to C-H bonds [1]. In contrast, the 34S/32S substitution produces negligible perturbation of reaction rates while still providing a distinct mass difference for MS detection. The 34S-labeled compound enables precise tracking and analysis of sulfur metabolism without altering biological activity .

Metabolic Flux Analysis Isotope Effect In Vivo Tracing Stable Isotope Selection

Optimal Research and Industrial Applications for L-Cystine-34S2 Based on Quantitative Evidence


Sulfur-Specific Metabolic Flux Analysis in Microorganisms

Employ L-Cystine-34S2 as a tracer to elucidate the metabolic origin of sulfur atoms in key biomolecules such as thiamin, biotin, and iron-sulfur clusters. As demonstrated in E. coli studies, 34S-labeled thiocystine enables direct mass spectrometric determination of sulfur incorporation pathways, distinguishing between cysteine-dependent and independent biosynthetic routes [1]. This application is essential for microbial physiology research and metabolic engineering of sulfur-containing natural products.

SULAQ Quantitative Proteomics of Sulfur-Rich Proteomes

Utilize L-Cystine-34S2 in SULAQ (Sulfur stable isotope labeling of amino acids for quantification) workflows for relative and absolute quantification of cysteine- and methionine-containing proteins. The methodology is validated for gel-based and gel-free proteomic analyses across diverse microorganisms and provides cleaner spectral resolution than traditional SILAC approaches for sulfur-containing peptides [1].

Isotope Dilution Mass Spectrometry for Absolute Protein Quantification

Use L-Cystine-34S2 as a precursor for generating species-specific 34S-enriched internal standards (e.g., cysteic acid, methionine sulfone) for traceable absolute quantification of sulfur-containing proteins. The approach achieves 34S enrichment levels exceeding 96%, enabling metrologically sound quantification via ICP-MS with fully characterized uncertainty budgets [1]. This application is critical for certified reference material production and clinical biomarker validation.

Reactive Sulfur Metabolome Tracing in Mammalian Cells

Apply L-Cystine-34S2 (or its reduced form 34S-labeled L-cysteine) to track the metabolic conversion of sulfur-containing compounds to reactive sulfur species including glutathione persulfide and cysteine persulfide. The isotopic sulfur labeling combined with tandem mass spectrometry enables unambiguous identification of downstream metabolites in the reactive sulfur metabolome, as validated in HeLa and J774.1 cells [1].

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